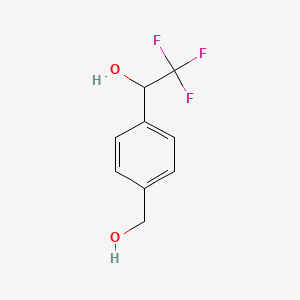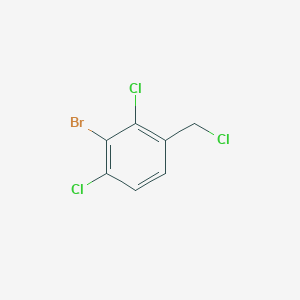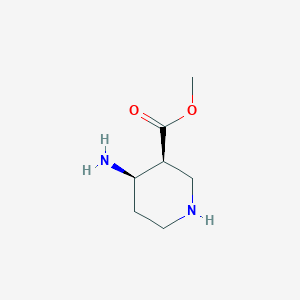
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxymethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol typically involves the reaction of trifluoroacetic acid derivatives with phenyl compounds. One common method includes the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent . The reaction conditions often involve the use of a palladium catalyst and a tertiary amine as a co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, further influencing its activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group.
2,2,2-Trifluoroacetophenone: Contains a ketone group instead of a hydroxymethyl group.
Hexafluoro-2-propanol: Contains additional fluorine atoms and a different hydroxyl group arrangement
Uniqueness
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol is unique due to the combination of its trifluoromethyl and hydroxymethylphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H9F3O2 |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,13-14H,5H2 |
Clave InChI |
BKYFNHBGNQNVGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)


